molecular formula C12H11NO4 B15237857 Methyl 8-hydroxy-2-methoxyquinoline-3-carboxylate

Methyl 8-hydroxy-2-methoxyquinoline-3-carboxylate

Cat. No.: B15237857
M. Wt: 233.22 g/mol
InChI Key: LKAUEYVEUAHQKU-UHFFFAOYSA-N
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Description

Methyl 8-hydroxy-2-methoxyquinoline-3-carboxylate is a chemical compound with the molecular formula C12H11NO4. It is a derivative of quinoline, a heterocyclic aromatic organic compound. This compound is known for its diverse applications in various fields, including chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 8-hydroxy-2-methoxyquinoline-3-carboxylate typically involves the reaction of 8-hydroxyquinoline with methoxycarbonyl chloride in the presence of a base such as pyridine. The reaction is carried out under reflux conditions to ensure complete conversion of the starting materials to the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain high-purity products .

Chemical Reactions Analysis

Types of Reactions

Methyl 8-hydroxy-2-methoxyquinoline-3-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Methyl 8-hydroxy-2-methoxyquinoline-3-carboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action of Methyl 8-hydroxy-2-methoxyquinoline-3-carboxylate involves its ability to chelate metal ions. The compound forms stable complexes with metal ions such as iron, copper, and zinc. This chelation process can disrupt metal-dependent biological processes, leading to antimicrobial and anticancer effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 8-hydroxy-2-methoxyquinoline-3-carboxylate is unique due to the presence of both hydroxyl and methoxy groups, which enhance its chelating ability and biological activity. This combination of functional groups makes it a versatile compound for various applications in research and industry .

Properties

Molecular Formula

C12H11NO4

Molecular Weight

233.22 g/mol

IUPAC Name

methyl 8-hydroxy-2-methoxyquinoline-3-carboxylate

InChI

InChI=1S/C12H11NO4/c1-16-11-8(12(15)17-2)6-7-4-3-5-9(14)10(7)13-11/h3-6,14H,1-2H3

InChI Key

LKAUEYVEUAHQKU-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C2C=CC=C(C2=N1)O)C(=O)OC

Origin of Product

United States

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